(Cyclohexylmethyl)(4-methylpentan-2-yl)amine
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Overview
Description
(Cyclohexylmethyl)(4-methylpentan-2-yl)amine is an organic compound with the molecular formula C13H27N and a molecular weight of 197.36 g/mol . It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is known for its unique structure, which includes a cyclohexylmethyl group and a 4-methylpentan-2-yl group attached to the nitrogen atom.
Preparation Methods
The synthesis of (Cyclohexylmethyl)(4-methylpentan-2-yl)amine can be achieved through several routes. One common method involves the alkylation of cyclohexylmethylamine with 4-methylpentan-2-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(Cyclohexylmethyl)(4-methylpentan-2-yl)amine undergoes various chemical reactions typical of amines. These include:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the amine to its corresponding amine hydrides using reducing agents like lithium aluminum hydride.
Substitution: The amine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile, attacking electrophilic centers in other molecules. Common reagents for these reactions include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
(Cyclohexylmethyl)(4-methylpentan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound can be used in studies involving amine metabolism and interactions with biological molecules.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: In industrial settings, the compound may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)(4-methylpentan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the nature of the interactions with target molecules.
Comparison with Similar Compounds
(Cyclohexylmethyl)(4-methylpentan-2-yl)amine can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler amine with a cyclohexyl group attached to the nitrogen atom.
4-Methylpentan-2-amine: An amine with a 4-methylpentan-2-yl group attached to the nitrogen atom.
N-Methylcyclohexylamine: An amine with a methyl group and a cyclohexyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its combination of both cyclohexylmethyl and 4-methylpentan-2-yl groups, which may confer distinct chemical and biological properties compared to its simpler counterparts.
Properties
Molecular Formula |
C13H27N |
---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C13H27N/c1-11(2)9-12(3)14-10-13-7-5-4-6-8-13/h11-14H,4-10H2,1-3H3 |
InChI Key |
UNIFBHMDFVAVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCC1CCCCC1 |
Origin of Product |
United States |
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